molecular formula C7H2BrF5O3S B12864854 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate

Cat. No.: B12864854
M. Wt: 341.05 g/mol
InChI Key: CJTVFORHQIRKAX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2BrF5O3S and a molecular weight of 341.05 g/mol . It is known for its unique structural properties, which include a bromine atom, two fluorine atoms, and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-difluorophenyl methanesulphonate
  • 5-Bromo-2,4-difluorophenyl tosylate
  • 5-Bromo-2,4-difluorophenyl mesylate

Uniqueness

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate derivatives. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H2BrF5O3S

Molecular Weight

341.05 g/mol

IUPAC Name

(5-bromo-2,4-difluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2BrF5O3S/c8-3-1-6(5(10)2-4(3)9)16-17(14,15)7(11,12)13/h1-2H

InChI Key

CJTVFORHQIRKAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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